molecular formula C17H14N6O3 B2374411 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 2034347-46-9

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B2374411
CAS No.: 2034347-46-9
M. Wt: 350.338
InChI Key: FNXJGFFFZRBREK-UHFFFAOYSA-N
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Description

N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step process involving the reaction of specific intermediates under controlled conditions is typically employed. One common synthetic route starts with the formation of the oxadiazole ring, followed by the introduction of the pyrrole and phthalazine moieties. The reaction conditions often include the use of organic solvents like dichloromethane, catalysts like palladium or copper, and temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves scaling up the laboratory synthetic route. This process requires stringent quality control measures to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often utilized in quality assurance.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : Can involve reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Commonly employs reagents such as lithium aluminum hydride or hydrogen in the presence of a metal catalyst.

  • Substitution: : Often involves nucleophilic substitution reactions, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an aqueous solution, temperature control around 25-30°C.

  • Reduction: : Lithium aluminum hydride in an anhydrous ether solvent, under inert atmosphere.

  • Substitution: : Sodium hydride in dimethyl sulfoxide (DMSO) as solvent, at temperatures around 60-80°C.

Major Products Formed

  • Oxidation: : Formation of corresponding carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis to create more complex molecules.

  • Biology: : Explored for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.

  • Industry: : Applied in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide exerts its effects depends on its specific application. Generally, it acts by:

  • Binding to specific molecular targets such as enzymes or receptors.

  • Modulating the activity of these targets, thereby affecting biological pathways.

Comparison with Similar Compounds

Compared to other similar compounds, N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific combination of functional groups and its potential range of applications. Similar compounds include:

  • N-(3-(1H-Pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)acetamide: : Differing mainly in the absence of the phthalazine moiety.

  • 4-Oxo-3,4-dihydrophthalazine-1-carboxamide: : Lacking the oxadiazole and pyrrole components.

This compound stands out due to the synergy of its multiple functional groups, contributing to its unique properties and wide-ranging applications.

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Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxo-3H-phthalazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O3/c1-23-8-4-7-12(23)15-19-13(26-22-15)9-18-17(25)14-10-5-2-3-6-11(10)16(24)21-20-14/h2-8H,9H2,1H3,(H,18,25)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXJGFFFZRBREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NNC(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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